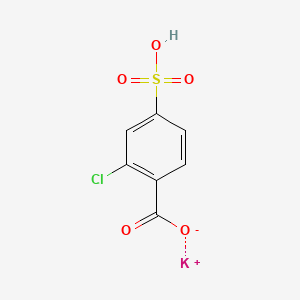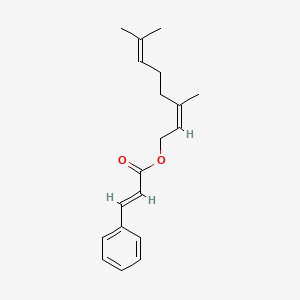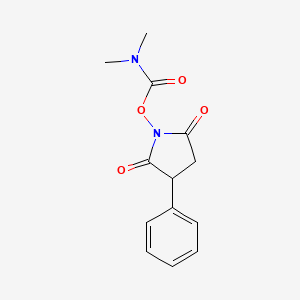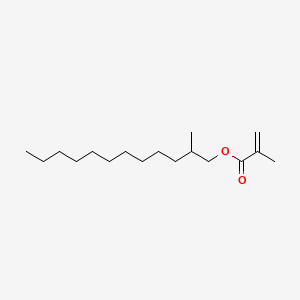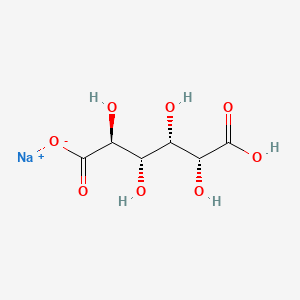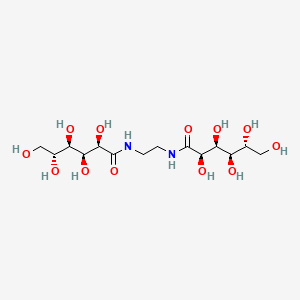
N,N'-Ethylenebis-D-gluconamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Ethylenebis-D-gluconamide: is a chemical compound with the molecular formula C14H28N2O12 . It is known for its unique structure, which includes multiple hydroxyl groups and amide linkages. This compound is used in various scientific and industrial applications due to its chemical properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions: N,N’-Ethylenebis-D-gluconamide can be synthesized through the reaction of D-gluconic acid with ethylenediamine. The reaction typically involves the formation of an intermediate ester, which then reacts with ethylenediamine to form the final product. The reaction conditions often include the use of a solvent such as water or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of N,N’-Ethylenebis-D-gluconamide follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: N,N’-Ethylenebis-D-gluconamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Formation of gluconic acid derivatives.
Reduction: Formation of ethylenediamine derivatives.
Substitution: Formation of esters or ethers depending on the substituent used.
科学的研究の応用
Chemistry: N,N’-Ethylenebis-D-gluconamide is used as a ligand in coordination chemistry. It forms stable complexes with metal ions, which are studied for their catalytic properties .
Biology: In biological research, this compound is used to study carbohydrate-protein interactions. Its multiple hydroxyl groups mimic the structure of natural carbohydrates, making it useful in binding studies .
Medicine: Its ability to form stable complexes with metal ions can be exploited to deliver metal-based drugs to specific targets in the body .
Industry: In the industrial sector, this compound is used in the formulation of cleaning agents and detergents. Its ability to chelate metal ions enhances the cleaning efficiency of these products .
作用機序
The mechanism of action of N,N’-Ethylenebis-D-gluconamide involves its ability to form hydrogen bonds and coordinate with metal ions. The multiple hydroxyl groups and amide linkages in the compound allow it to interact with various molecular targets. In biological systems, it can bind to proteins and enzymes, affecting their activity and function .
類似化合物との比較
- N,N’-Ethylenebis-L-gluconamide
- N,N’-Ethylenebis-D-mannamide
- N,N’-Ethylenebis-D-galactamide
Comparison: N,N’-Ethylenebis-D-gluconamide is unique due to its specific arrangement of hydroxyl groups and amide linkages. Compared to N,N’-Ethylenebis-L-gluconamide, it has a different stereochemistry, which can affect its binding properties and reactivity. N,N’-Ethylenebis-D-mannamide and N,N’-Ethylenebis-D-galactamide have similar structures but differ in the arrangement of hydroxyl groups, leading to variations in their chemical behavior and applications .
特性
CAS番号 |
66803-04-1 |
|---|---|
分子式 |
C14H28N2O12 |
分子量 |
416.38 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]ethyl]hexanamide |
InChI |
InChI=1S/C14H28N2O12/c17-3-5(19)7(21)9(23)11(25)13(27)15-1-2-16-14(28)12(26)10(24)8(22)6(20)4-18/h5-12,17-26H,1-4H2,(H,15,27)(H,16,28)/t5-,6-,7-,8-,9+,10+,11-,12-/m1/s1 |
InChIキー |
UYCIRQBRYNXQBW-TWOHWVPZSA-N |
異性体SMILES |
C(CNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
正規SMILES |
C(CNC(=O)C(C(C(C(CO)O)O)O)O)NC(=O)C(C(C(C(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12649887.png)



![1-[2-(Acetyloxy)-2-phenylethyl]pyridin-1-ium bromide](/img/structure/B12649908.png)
